L-Cysteine, N-acetyl-S-(3-bromophenyl)-

Bromobenzene Metabolism Metabolic Pathway Tracing Xenobiotic Epoxidation

Researchers quantifying bromobenzene metabolic flux cannot substitute the para-isomer for meta-bromophenylmercapturic acid-each isomer traces a distinct epoxide pathway with unique retention times in validated HPLC/GC-FID methods. • Exclusive biomarker for bromobenzene 2,3-oxide pathway activity; enables calculation of 2,3-oxide:3,4-oxide metabolic ratios • Non-substitutable hapten for developing 2,3-oxide-specific immunoassays; para-isomer antibodies fail to detect 2,3-oxide-derived protein adducts • Authentic meta-isomer standard for species-dependent toxicology translation (rat vs. guinea pig models) • Base-catalyzed 3,2-premercapturic acid dehydration yields exclusively M-BPMA for ³H/¹⁴C-labeled probe synthesis

Molecular Formula C11H12BrNO3S
Molecular Weight 318.19 g/mol
CAS No. 113276-93-0
Cat. No. B047079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine, N-acetyl-S-(3-bromophenyl)-
CAS113276-93-0
SynonymsM-BPMA
meta-bromophenylmercapturic acid
S-(3-bromophenyl)mercapturic acid
Molecular FormulaC11H12BrNO3S
Molecular Weight318.19 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=CC(=CC=C1)Br)C(=O)O
InChIInChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-3-8(12)5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
InChIKeyOBKMKYALNXDNBZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M-BPMA: A Regiospecific Mercapturic Acid Biomarker and Reference Standard


L-Cysteine, N-acetyl-S-(3-bromophenyl)- (CAS 113276-93-0), also known as S-(3-bromophenyl)mercapturic acid or M-BPMA, is a synthetic N-acetylated mercapturic acid derivative of L-cysteine. It is formed by conjugation of N-acetyl-L-cysteine with a 3-bromophenyl group via a thioether bond [1]. As the meta-bromo isomer among ortho-, meta-, and para-bromophenylmercapturic acids, its distinct substitution pattern dictates unique metabolic origins and biological processing, making it a critical analytical standard and research tool for studying bromobenzene's 2,3-oxide pathway [2].

Workflow Biomarker quantification by HPLC/GC
Selection Meta-isomer standard for 2,3-oxide pathway
Use Context Exposure assessment, mechanistic toxicology

Why Bromophenylmercapturic Acid Isomers Cannot Be Substituted


Generic substitution among bromophenylmercapturic acid isomers is scientifically invalid due to regiospecific enzyme recognition. The para-isomer (P-BPMA, CAS 3343-66-6) serves as a primary substrate for cysteine conjugate beta-lyase with a reported Km of 0.7 mM, whereas this property is not established for the meta-isomer [1]. Critically, the three isomers arise from completely distinct metabolic pathways: the meta-isomer is derived solely from bromobenzene-2,3-oxide, while the para-isomer originates from the 3,4-oxide [2]. Isomer identity therefore directly codes for the specific metabolic pathway being studied, a distinction lost if isomers are interchanged.

Distinct epoxide pathway origin

M-BPMA arises from bromobenzene 2,3-oxide; para isomer derives from 3,4-oxide. Substitution may compromise regiospecific pathway interpretation.

Species-dependent isomer ratios

Guinea pig and rat metabolic profiles differ; using only the para standard may misrepresent 2,3-oxide pathway activity.

Chromatographic retention is isomer-specific

O-, M-, P-BPMA each have distinct retention times; para standard may not serve as surrogate for meta peak identification or calibration.

Quantitative Differentiation of M-BPMA from Ortho and Para Isomers


M-BPMA as Exclusive 2,3-Oxide Pathway Product

The meta-bromophenyl isomer is uniquely derived from the bromobenzene-2,3-oxide pathway, a minor but toxicologically significant metabolic route. Acid dehydration of 3,2-premercapturic acid yields both ortho- and meta-bromophenylmercapturic acids, whereas 3,4- and 4,3-premercapturic acids yield only the para-isomer [1]. This pathway exclusivity means only the meta-isomer can confirm the in vivo formation of the short-lived bromobenzene-2,3-oxide epoxide intermediate, a capability its isomers lack.

Metabolic Origin
Direct head-to-head comparison
M-BPMA co-produced with O-BPMA from 3,2-premercapturic acid; P-BPMA exclusively from 3,4-oxide pathway.
Meta isomer is non-substitutable for 2,3-oxide pathway tracing.
Acid dehydration confirmed by ¹H-NMR and FAB MS.
Bromobenzene Metabolism Metabolic Pathway Tracing Xenobiotic Epoxidation

Species-Dependent Excretion of M-BPMA and P-BPMA

Analysis of hepatic protein hydrolysates from bromobenzene-treated rats reveals a stark quantitative hierarchy in S-(bromophenyl)cysteine adduct levels. The para-isomer is formed in much greater abundance than the ortho- and meta-isomers (para ≫ meta, ortho) [1]. Collectively, these three isomers account for less than 0.5% of total protein covalent binding, underscoring the minor but specific role of the meta-adduct in alkylation patterns [2].

Species Excretion Profile
Direct head-to-head comparison
In guinea pig, 3-bromophenol (meta pathway) predominates; in rat, meta and para pathways roughly equal.
Isomer-specific standard required when translating biomarker methods across rodent models.
0–24 h urine, GC/MS analysis.
Protein Covalent Binding Hepatotoxicity Bromobenzene Adducts

Simultaneous HPLC Resolution of Bromophenylmercapturic Acid Isomers

Human hepatic cysteine conjugate beta-lyase, a key enzyme in the bioactivation of cysteine conjugates, has been kinetically characterized using the para-isomer as the model substrate, exhibiting an apparent Km of 0.7 mM for S-(p-bromophenyl)-L-cysteine [1]. The meta-isomer's kinetic parameters for this enzyme are not reported, suggesting it is either a poorer substrate or not a standard substrate at all. Quantitatively, the para-isomer's defined Km provides a benchmark against which the meta-isomer can be used as a negative control or a probe for regiospecificity.

HPLC Resolution
Direct head-to-head comparison
Validated reverse-phase HPLC with UV 225 nm simultaneously resolves O-, M-, P-BPMA.
Certified meta standard required for peak identification and calibration.
C18 column, phosphate buffer–acetonitrile gradient.
Cysteine Conjugate β-Lyase Enzyme Kinetics Nephrotoxicity

Hydroxylation Fate of Individual BPMA Isomers

Predicted physicochemical properties based on the meta-substitution pattern provide a basis for chromatographic separation and biological partitioning comparisons. L-Cysteine, N-acetyl-S-(3-bromophenyl)- has a predicted ACD/LogP of 2.23 and a polar surface area of 92 Ų⁻ . While the ortho-, meta-, and para-isomers share identical molecular formulas (C₁₁H₁₂BrNO₃S) and molecular weights (318.19 g/mol), their HPLC retention times differ due to varying dipole moments and steric effects, enabling simultaneous resolution of all three isomers on a C18 reverse-phase column with phosphate buffer/acetonitrile gradient [1]. The meta-isomer's distinct retention time is crucial for unambiguous identification in complex biological matrices.

Hydroxylation Mass Balance
Direct head-to-head comparison
Unchanged excretion 60–80% of dose; hydroxylated metabolites 0.1–5.2% of dose.
Isomer-matched standard needed for accurate mass balance accounting.
Isomer-specific hydroxylation patterns; total mercapturic acid assays cannot distinguish precursor.
Physicochemical Property LogP Chromatographic Separation

Anti-P-BPMA Antibody Specificity

Commercial sources report a typical purity of 95% for L-Cysteine, N-acetyl-S-(3-bromophenyl)- used in research applications . While this purity level is standard for specialty mercapturic acid standards used as biomarkers or analytical reference materials, it contrasts with the availability of the non-acetylated S-(3-bromophenyl)-L-cysteine (CAS 122482-26-2), which is also available as a research chemical but serves different experimental purposes (e.g., as a substrate for transaminases rather than a biomarker). The N-acetyl group is critical for mimicking the actual urinary metabolite form.

Immunoassay Specificity
Class-level inference
Anti-P-BPMA antiserum detects only para-substituted adducts.
M-BPMA–protein conjugate required for meta-specific antibody development.
Antibody cross-reactivity must be validated.
Chemical Purity Research Grade Procurement Specification

M-BPMA: High-Value Procurement Scenarios


Bromobenzene Exposure Biomarker Quantification

Used as an authentic analytical reference standard in GC-FID or HPLC-UV methods to quantify urinary meta-bromophenylmercapturic acid. Its unique origin from the 2,3-oxide pathway (see Section 3, Evidence 1) allows occupational or environmental health studies to distinguish exposure profiles that specifically involve this minor oxidative route, which cannot be achieved using the para-isomer standard alone [1].

Comparative Bromobenzene Metabolism in Rodents

Employed as a structurally analogous but poorly reactive substrate in kinetic studies of human hepatic cysteine conjugate β-lyase. Given the known Km of 0.7 mM for the para-isomer, utilizing the meta-isomer in parallel assays enables researchers to dissect the regiospecificity of the enzyme's active site, exploring structure-activity relationships in cysteine conjugate bioactivation [2].

Synthesis of Meta-Specific Haptens for Antibody Production

Utilized in proteomics and toxicology studies to detect and characterize S-(m-bromophenyl)cysteine adducts in hepatic proteins. Because adduct formation favors the para-isomer (para ≫ meta, ortho), the presence of the meta-adduct serves as a specific marker for protein alkylation events traceable to the bromobenzene-2,3-oxide pathway, a minor but potentially critical contributor to hepatotoxicity mechanisms [3].

Isomer-Pure Synthetic Intermediate for Pathway Tracing

Serving as one of three regioisomeric standards in validated HPLC methodologies for the simultaneous determination of bromobenzene metabolites. The method, which utilizes a C18 column with ion-pairing reagent, requires the authentic meta-isomer for accurate peak assignment and calibration, ensuring that ortho-, meta-, and para-bromophenylmercapturic acids are correctly identified and quantified in complex urine or tissue hydrolysate samples [4].

Application
Selection Property
Validation Focus
Bromobenzene 2,3-oxide pathway biomarker quantification
Regiospecific isomer identity
Isomer-specific retention time and calibration
Cross-species bromobenzene metabolism studies
Species-dependent isomer ratio interpretation
Meta-pathway quantification in rodent models
Meta-specific hapten synthesis for antibody production
Authentic meta isomer for hapten conjugation
Immunoassay specificity against 2,3-oxide adducts
Isomer-pure intermediate for labeled metabolic probes
Base-dehydration route to pure meta isomer
Absence of ortho/para contamination
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